molecular formula C16H14N2O2S B5630090 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide

4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide

Cat. No. B5630090
M. Wt: 298.4 g/mol
InChI Key: RUWZNZKDTSHGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide, also known as MTCA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. MTCA belongs to the class of quinoline derivatives, which have been previously studied for their anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism of Action

The exact mechanism of action of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has also been reported to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been reported to reduce tumor growth and angiogenesis, decrease inflammation, and improve cognitive function. In addition, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been reported to have antioxidant and anti-aging effects.

Advantages and Limitations for Lab Experiments

4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has also been reported to have low toxicity and is well-tolerated in animal models. However, the limitations of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide include its limited solubility in water and its potential for off-target effects.

Future Directions

For the study of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide include investigating its mechanism of action, pharmacokinetics and pharmacodynamics, efficacy in combination with other drugs or therapies, and development of novel formulations with improved solubility and bioavailability.

Synthesis Methods

The synthesis of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide involves the reaction of 8-methoxy-2-methylquinoline-5-carboxylic acid with thionyl chloride, followed by the reaction with 2-mercaptothiazoline. The resulting product is then treated with ammonia to obtain 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide. This method has been reported to yield high purity and yield of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide.

Scientific Research Applications

4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been studied for its neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-9-3-4-12-11(5-6-13(20-2)15(12)18-9)10-7-14(16(17)19)21-8-10/h3-8H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWZNZKDTSHGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)C3=CSC(=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-Methoxy-2-methylquinolin-5-YL)thiophene-2-carboxamide

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